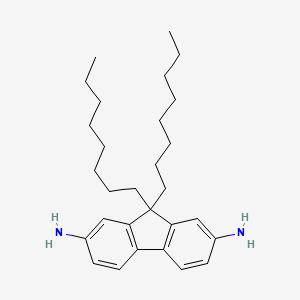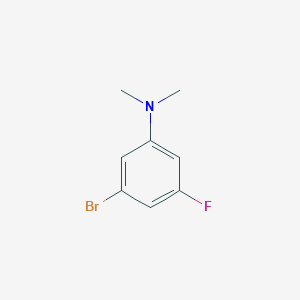
5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide
Vue d'ensemble
Description
5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Synthesis of 1,3-Oxazole Derivatives
1,3-Oxazoles, including compounds like 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide, are significant due to their presence in a variety of applications spanning medicinal, pharmaceutical, agrochemical, and material sciences. Research has shown that these derivatives, with 1,3-oxazole as a core sub-unit, exhibit a broad utility. The synthetic methodologies for these derivatives are diverse, often involving metal-dependent strategies, highlighting the chemical interest in developing novel 1,3-oxazole analogues for various scientific applications (Shinde et al., 2022).
Antimicrobial and Pharmacological Effects of Phenolic Acids
Although not directly related to this compound, the study of phenolic acids such as Chlorogenic Acid (CGA) demonstrates the wide range of biological and pharmacological effects these compounds can have. CGA, for instance, has shown antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties among others. Such studies underline the potential therapeutic roles of compounds with similar structures or functional groups, paving the way for further research into related compounds including oxazole derivatives (Naveed et al., 2018).
Scintillation Properties of Plastic Scintillators with 1,3-Oxazole Derivatives
Research into the scintillation properties of plastic scintillators based on polymethyl methacrylate and containing various luminescent dyes, including 1,3-oxazole derivatives, has shown promising results. The use of these derivatives does not alter the scintillation efficiency, optical transparency, or the stability of the scintillators, indicating their potential in enhancing the performance of scintillation materials without compromising their essential properties (Salimgareeva & Kolesov, 2005).
Synthesis and Biological Properties of 4-Phosphorylated 1,3-Azoles
The synthesis and exploration of 4-phosphorylated 1,3-azoles, including oxazoles, have been studied for their chemical and biological properties. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, and antihypertensive effects, among others. This body of work highlights the versatility and potential of such compounds in the development of new pharmaceuticals and agrochemicals, indicating a promising area for further research into related structures like this compound (Abdurakhmanova et al., 2018).
Propriétés
IUPAC Name |
5-chloro-2-phenyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-7(9(12)14)13-10(15-8)6-4-2-1-3-5-6/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOJFIOTCAUJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)
![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)



![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)

